molecular formula C13H12ClFN4 B3059927 (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride CAS No. 1439899-25-8

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

Cat. No.: B3059927
CAS No.: 1439899-25-8
M. Wt: 278.71
InChI Key: OUOKXLNTVADTOB-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride is a chemical compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride typically involves the formation of the triazolopyridine core followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzylamine with a triazole precursor in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of (3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom can enhance its stability and alter its interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4.ClH/c14-11-4-2-10(3-5-11)13-17-16-12-6-1-9(7-15)8-18(12)13;/h1-6,8H,7,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOKXLNTVADTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-25-8
Record name 1,2,4-Triazolo[4,3-a]pyridine-6-methanamine, 3-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439899-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 2
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 3
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 4
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 5
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride
Reactant of Route 6
(3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine hydrochloride

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